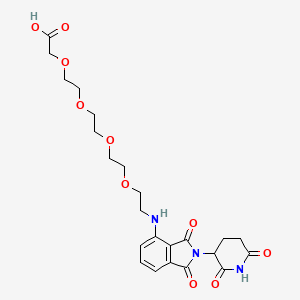

Pomalidomide-PEG4-C-COOH

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUDUQJSKVKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Pomalidomide-PEG4-C-COOH

For Immediate Release

In the rapidly evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins. At the heart of many of these innovative molecules lies Pomalidomide-PEG4-C-COOH , a cornerstone E3 ligase ligand-linker conjugate. This technical guide provides an in-depth exploration of its mechanism of action, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a synthetic chemical entity that functions as a critical component of PROTACs.[1][2][3][4] It is not a therapeutic agent in itself but rather a sophisticated tool to engage the cell's natural protein disposal machinery. Its mechanism of action is centered on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5][6]

The structure of this compound can be deconstructed into three key components:

-

Pomalidomide: This moiety serves as the high-affinity ligand for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5][6] Pomalidomide's interaction with CRBN is a well-established principle exploited in the design of numerous targeted protein degraders.[7]

-

PEG4 Linker: The tetraethylene glycol (PEG4) spacer provides a flexible bridge of a specific length, which is crucial for the effective formation of a ternary complex between the target protein and the E3 ligase. The linker's composition and length can significantly influence the stability and efficacy of the resulting PROTAC.[7]

-

Carboxylic Acid (-COOH): This terminal functional group provides a convenient and versatile point of attachment for a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation.

The overarching mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: A PROTAC molecule, synthesized by conjugating a POI-binding ligand to this compound, simultaneously binds to the target protein and the CRBN E3 ligase complex, forming a transient ternary complex.[8][9]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the target protein.[8]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.[9]

-

Recycling: The PROTAC molecule is not degraded in this process and is released to initiate another cycle of target protein degradation.[9]

Quantitative Analysis of Cereblon Binding

| Ligand | Binding Affinity (IC50) to CRBN | Assay Method |

| Pomalidomide | ~2 µM | Competitive binding assay in U266 myeloma cell extracts[6] |

| Lenalidomide | ~2 µM | Competitive binding assay in U266 myeloma cell extracts[6] |

| Thalidomide | Less potent than pomalidomide and lenalidomide | Competitive binding assay in HEK293T cell extracts[6] |

| CC-220 | 1.2 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[10] |

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for assessing PROTAC activity.

Experimental Protocols: A Guide to Practice

The following are generalized protocols for key experiments used to characterize the activity of PROTACs constructed using this compound.

Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of a ligand to CRBN.

Reagents and Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well, low-volume, black microplates

-

Test compound (PROTAC or this compound)

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, the fluorescent tracer, and the purified CRBN protein.

-

Add the serially diluted test compound to the wells.

-

Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The decrease in polarization is proportional to the displacement of the fluorescent tracer by the test compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Target Protein Degradation

This experiment is a fundamental method to assess the ability of a PROTAC to induce the degradation of the target protein in a cellular context.

Reagents and Materials:

-

Cell line expressing the target protein of interest

-

PROTAC synthesized with this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of target protein degradation relative to the loading control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

This compound is a pivotal building block in the development of PROTACs, enabling the targeted degradation of a wide array of disease-relevant proteins. Its mechanism, centered on the recruitment of the CRBN E3 ligase, offers a catalytic and highly effective means of reducing protein levels. A thorough understanding of its function, coupled with robust experimental validation, is essential for the successful design and optimization of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers to harness the potential of this powerful chemical tool in the pursuit of new treatments for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Pomalidomide-PEG4-C-COOH in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that potently binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][3] This guide provides a comprehensive technical overview of Pomalidomide-PEG4-C-COOH, a versatile building block instrumental in the synthesis of potent and effective PROTACs.

This compound is an E3 ligase ligand-linker conjugate that incorporates the pomalidomide moiety for CRBN engagement, a four-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid for conjugation to a POI ligand.[4][5][6][7] The PEG linker enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The terminal carboxylic acid allows for straightforward amide bond formation with amine-containing ligands on the target protein binder.[8]

Core Concepts and Signaling Pathway

The fundamental principle of a pomalidomide-based PROTAC is to induce proximity between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data: Performance of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved). While specific data for PROTACs using the exact this compound linker is not always explicitly detailed in the literature, numerous studies on pomalidomide-based PROTACs with similar PEG linkers provide valuable insights into their performance.

| Target Protein | PROTAC | Linker Composition (if specified) | DC50 (nM) | Dmax (%) | Cell Line |

| HDAC8 | ZQ-23 | Pomalidomide-based | 147 | 93 | Not Specified |

| EGFR | Compound 16 | Pomalidomide-based | - | 96 | A549 |

| BRD4 | Compound 21 | Pomalidomide-based | - | - | THP-1 |

| BTK | NC-1 | Pomalidomide-based with PEG6 linker | 2.2 | 97 | Mino |

Experimental Protocols

A comprehensive evaluation of a PROTAC synthesized using this compound involves a series of well-defined experimental procedures.

Synthesis of a PROTAC via Amide Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine on the target protein ligand.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine

-

Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine-containing target protein ligand and this compound (typically 1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Add the base (2-3 equivalents) to the reaction mixture.

-

In a separate vial, dissolve the coupling agent (1.2-1.5 equivalents) in the anhydrous solvent.

-

Slowly add the coupling agent solution to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

Figure 2: Amide coupling workflow for PROTAC synthesis.

Western Blot for Target Protein Degradation

This is the most common method to quantify the extent of protein degradation.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Figure 3: Western blot experimental workflow.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Cell line expressing the target protein

-

PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a short period (e.g., 4-6 hours).

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot.

-

Detection: Probe the membrane with an anti-ubiquitin antibody. An increase in the ubiquitinated target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.

Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on cells.

Materials:

-

Cell line of interest

-

PROTAC stock solution

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a pivotal tool in the development of PROTACs, offering a potent CRBN ligand coupled to a versatile linker for conjugation to a wide array of target protein binders. Its favorable physicochemical properties and straightforward chemistry have cemented its place in the PROTAC toolbox. A thorough understanding of its application in PROTAC synthesis and the rigorous biological evaluation of the resulting degraders are essential for advancing this promising therapeutic modality. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their quest for novel protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immunoportal.com [immunoportal.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

Pomalidomide-PEG4-C-COOH: A Technical Guide for Drug Development Professionals

An In-depth Review of a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation

This technical guide provides a comprehensive overview of Pomalidomide-PEG4-C-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This document will cover the core properties, synthesis, mechanism of action, and relevant experimental protocols associated with this E3 ligase ligand.

Core Concepts and Physicochemical Properties

This compound is a synthetic molecule that conjugates the Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide, to a 4-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid.[1][2][3] This terminal functional group allows for the covalent attachment of a ligand for a specific protein of interest, thereby forming a heterobifunctional PROTAC.

PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, while the other end of the molecule engages the target protein.[5][6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C24H31N3O10 | [3][4] |

| Molecular Weight | 521.52 g/mol | [3][4] |

| CAS Number | 2138440-81-8 | [3] |

| Appearance | Viscous Liquid | [4] |

| Color | Light yellow to yellow | [4] |

| Purity | ≥95% | [3] |

| Solubility | DMSO: 100 mg/mL (191.75 mM) | [4] |

| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months. | [4] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This process ultimately leads to the selective degradation of the target protein.

Quantitative Data: Binding Affinity and Degradation Potency

While specific binding affinity data for this compound is not extensively published, the affinity of its parent molecule, pomalidomide, for Cereblon provides a strong benchmark. The potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

Table 2: Comparative Binding Affinities of IMiDs to Cereblon

| Compound | Binding Affinity (Kd) | Assay Method | Reference(s) |

| Pomalidomide | ~157 nM | Competitive Titration | [7] |

| Lenalidomide | ~178 nM | Competitive Titration | [7] |

| Thalidomide | ~250 nM | Competitive Titration | [7] |

| Pomalidomide | IC50 ~2 µM | Competitive Binding Assay | [8] |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following is a representative protocol based on established methods for creating pomalidomide-linker conjugates.[9][10][11]

Materials:

-

4-Fluorothalidomide

-

tert-Butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (Amine-PEG4-OtBu)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Step 1: SNAr Reaction. To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add tert-butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (1.1 equivalents) and DIPEA (3 equivalents).

-

Step 2: Heating and Monitoring. Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Work-up. After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Purification of Intermediate. Purify the crude product by silica gel column chromatography to obtain the tert-butyl protected intermediate.

-

Step 5: Deprotection. Dissolve the purified intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.

-

Step 6: Final Product Isolation. Remove the solvent under reduced pressure to yield the final product, this compound.

Western Blot for Determination of DC50 and Dmax

Western blotting is a standard method to quantify the degradation of a target protein induced by a PROTAC.[12][13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Pomalidomide-PEG4-COOH - CD Bioparticles [cd-bioparticles.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

The PEG4 Linker in Pomalidomide-PEG4-C-COOH: An In-depth Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pomalidomide-PEG4-C-COOH molecule, with a specific focus on the integral role of the tetraethylene glycol (PEG4) linker. This conjugate is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This document will delve into the mechanism of action of pomalidomide, the physicochemical properties and strategic importance of the PEG4 linker, and detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this key building block.

Introduction to Pomalidomide and the Role of the PEG4 Linker

Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4][5][6] The degradation of these factors is a key mechanism in the treatment of multiple myeloma and other hematological malignancies.[1][3][4][5][6]

The this compound conjugate incorporates pomalidomide as the CRBN-binding ligand, connected via a flexible and hydrophilic PEG4 linker to a terminal carboxylic acid.[7][8] This carboxylic acid serves as a versatile chemical handle for the attachment of a target protein-binding ligand, thus forming a heterobifunctional PROTAC.

The PEG4 linker is not merely a passive spacer; its properties are critical to the overall efficacy of the resulting PROTAC.[9][10] Polyethylene glycol linkers are widely employed in PROTAC design to enhance solubility, improve cell permeability, and optimize the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[9][10] The discrete length of the PEG4 linker allows for precise control over the distance and orientation between the two ends of the PROTAC, which is a critical factor in achieving efficient protein degradation.[10][11]

Physicochemical Properties and Quantitative Data

The selection of a linker is a critical step in PROTAC design, with a significant impact on the molecule's physicochemical properties and biological activity. The PEG4 linker in this compound offers a balance of hydrophilicity and length, influencing solubility, cell permeability, and the stability of the crucial ternary complex.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [7] |

| Molecular Weight | 521.52 g/mol | [7] |

| Appearance | Light yellow to yellow viscous liquid | [7] |

| Solubility | DMSO: 100 mg/mL (191.75 mM) | [7] |

| Storage | Pure form: -20°C for 3 years | [7] |

Quantitative Biological Data

Table 2.1: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Ligand | Binding Affinity (Kd) | Assay Method |

| Pomalidomide | ~157 nM | Competitive Titration |

Data compiled from publicly available research.

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation). The length of the PEG linker has been shown to be a critical factor influencing these parameters.

Table 2.2: Impact of PEG Linker Length on PROTAC Degradation Efficiency

| Target Protein | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BRD4 | 1-2 PEG units | >5000 | - | [11] |

| BRD4 | 4-5 PEG units | <500 | - | [11] |

| TBK1 | <12 atoms (alkyl/ether) | No degradation | - | [11] |

| TBK1 | 21 atoms (alkyl/ether) | 3 | 96 | [11] |

| ERα | 12 atoms (PEG) | Effective | - | [12] |

| ERα | 16 atoms (PEG) | More Potent | - | [12] |

This table illustrates the general principle that linker length requires optimization for each target protein and E3 ligase pair. While not specific to this compound-based PROTACs, it highlights the importance of the PEG linker length in achieving optimal degradation.

Signaling Pathways and Mechanism of Action

Pomalidomide, and by extension PROTACs derived from it, exert their effects by coopting the cellular ubiquitin-proteasome system. The binding of the pomalidomide moiety to CRBN initiates a cascade of events leading to the degradation of specific target proteins.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beyondspringpharma.com [beyondspringpharma.com]

- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biophysical Properties of Pomalidomide-PEG4-C-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG4-C-COOH is a synthetic molecule that incorporates the immunomodulatory drug Pomalidomide, a potent binder of the E3 ubiquitin ligase Cereblon (CRBN), with a four-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This construct is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety. The biophysical properties of this molecule are critical for its function in cellular systems, influencing its solubility, permeability, stability, and binding affinity to its target. This guide provides a comprehensive overview of the known biophysical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of the relevant biological pathways.

Core Biophysical and Chemical Properties

The following tables summarize the key biophysical and chemical properties of this compound and its parent compound, Pomalidomide. While specific experimental data for the complete conjugate is limited in publicly available literature, the properties of its components provide a strong indication of its expected behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [1][2] |

| Molecular Weight | 521.52 g/mol | [1][2] |

| CAS Number | 2138440-81-8 | [1][2] |

| Appearance | Light yellow to yellow viscous liquid/oil | [3][4] |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. Should be stored under nitrogen. | [3][5] |

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Aqueous Solubility | Pomalidomide is sparingly soluble in aqueous buffers (approximately 0.14 mg/mL in a 1:6 DMSO:PBS solution, pH 7.2). The PEG linker is expected to increase aqueous solubility. | [6] |

| Organic Solvent Solubility | Soluble in DMSO (≥ 100 mg/mL) and dimethylformamide (DMF). | [3][6] |

| LogP (Pomalidomide) | 0.2 (Calculated) | |

| Binding Affinity (Kd) to CRBN | ~157 nM (for Pomalidomide) | [7] |

| Binding Affinity (IC₅₀) to CRBN | ~2 µM (for Pomalidomide in competitive binding assays) | [8] |

Table 2: Physicochemical and Binding Properties

Signaling Pathway of Pomalidomide-Mediated Protein Degradation

Pomalidomide functions by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

The core components of this E3 ligase complex are Cullin-4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1), with Cereblon (CRBN) acting as the substrate receptor.[9][10] In the absence of Pomalidomide, CRL4-CRBN targets its endogenous substrates for ubiquitination and subsequent degradation by the 26S proteasome.

Upon binding to a hydrophobic pocket in CRBN, Pomalidomide induces a conformational change that creates a new binding surface.[7] This new surface recruits "neosubstrates," which are not the native targets of CRBN. The most well-characterized neosubstrates for Pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][13][14][15] The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex leads to their polyubiquitination, marking them for degradation by the proteasome.[11][12] The degradation of these transcription factors is a key mechanism of Pomalidomide's therapeutic effects in multiple myeloma.[16]

Experimental Protocols

Detailed methodologies for characterizing the biophysical properties of this compound are provided below. These protocols are standard in the field of drug discovery and PROTAC development.

Synthesis and Characterization

A common synthetic route for Pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide.

Protocol:

-

Reaction Setup: Dissolve 4-fluorothalidomide and the amine-terminated PEG4-C-COOH linker in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to facilitate the SNAr reaction. Reaction progress can be monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Upon completion, the product is purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product, this compound, is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[17]

Aqueous Solubility Determination

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Dilution: Add the stock solution to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Gently agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

-

Separation of Undissolved Solute: Centrifuge the samples to pellet any undissolved compound.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Cell Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Setup: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Compound Addition: Add the test compound (this compound) to the apical (A) side of the monolayer for assessing A-to-B (apical to basolateral) permeability, or to the basolateral (B) side for B-to-A permeability to assess efflux.

-

Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

-

Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Chemical Stability (Microsomal and Plasma Stability)

Protocol:

-

Reaction Mixture Preparation:

-

Microsomal Stability: Prepare an incubation mixture containing liver microsomes, NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Plasma Stability: Prepare an incubation mixture with plasma (e.g., human, rat) and buffer.

-

-

Incubation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding this compound.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the degradation rate constant, from which the half-life (t₁/₂) can be calculated.

Binding Affinity (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction between this compound and CRBN.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified recombinant CRBN (often in complex with DDB1 for stability) in a suitable ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a solution of this compound in the same buffer.

-

-

Instrument Setup: Load the CRBN solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe.

-

Titration: Perform a series of small injections of the ligand solution into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

References

- 1. Pomalidomide-PEG4-COOH | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]

- 2. Pomalidomide 4'-PEG4-acid | CAS 2138440-81-8 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gosset.ai [gosset.ai]

- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. beyondspringpharma.com [beyondspringpharma.com]

- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

Pomalidomide-PEG4-C-COOH for Targeted Protein Degradation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-PEG4-C-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines its mechanism of action, provides detailed experimental protocols for its application, and presents relevant quantitative data to guide researchers in the design and evaluation of novel protein degraders.

Introduction to this compound

This compound is a heterobifunctional molecule composed of three key components: the pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a 4-unit polyethylene glycol (PEG) linker; and a terminal carboxylic acid (COOH) functional group.[1][2][3] This pre-assembled E3 ligase ligand-linker conjugate is a versatile tool for the rapid synthesis of PROTACs. The carboxylic acid allows for straightforward amide bond formation with an amine-containing ligand that binds to a specific protein of interest (POI), thereby streamlining the PROTAC development process.[4]

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₂₄H₃₁N₃O₁₀ |

| Molecular Weight | 521.52 g/mol |

| CAS Number | 2138440-81-8 |

| Appearance | Light yellow to yellow viscous liquid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[4][5] The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the target protein into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

PROTAC Recycling: The PROTAC is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table presents representative data for pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR). While not synthesized with the exact this compound, these PROTACs utilize a similar pomalidomide-PEG-COOH backbone and serve as a valuable reference.[1]

Table 1: Degradation Efficacy of Pomalidomide-PEG-COOH based EGFR PROTACs in A549 cells [1]

| PROTAC Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |

| Compound 15 | EGFR | 43.4 | >90 |

| Compound 16 | EGFR | 32.9 | >95 |

Note: Data is representative of pomalidomide-based PROTACs and may vary depending on the target protein, cell line, and specific linker chemistry.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs using this compound.

PROTAC Synthesis: Amide Coupling of this compound to a Target Ligand

This protocol describes the coupling of this compound to an amine-containing target protein ligand.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve this compound (1.0 eq) and the amine-containing target ligand (1.0-1.2 eq) in anhydrous DMF.

-

Add HATU (1.2-1.5 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to verify the structure.

Western Blotting for DC₅₀ and Dₘₐₓ Determination

This protocol outlines the steps to quantify the dose-dependent degradation of a target protein.[5][6][7]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and capture the chemiluminescent signal.

-

Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control.

-

Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

In-Cell Ubiquitination Assay

This protocol is to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[8][9]

Materials:

-

Cell line and PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (containing SDS and deubiquitinase inhibitors)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibody against ubiquitin for Western blotting

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve the ubiquitination status of proteins.

-

Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein to form antibody-antigen complexes. Capture these complexes using Protein A/G magnetic beads.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform SDS-PAGE and Western blotting.

-

Detection: Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear in the PROTAC and MG132 co-treated sample indicates the accumulation of poly-ubiquitinated target protein.

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics can provide an unbiased, global view of the PROTAC's selectivity.[10][11]

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Discovery and Development of Pomalidomide-Based PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]

Pomalidomide, a thalidomide analog, is a well-established immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This inherent ability to recruit CRBN has made pomalidomide a cornerstone in the development of a significant class of PROTACs.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pomalidomide-based PROTACs.

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs orchestrate a multi-step process to induce the degradation of a target protein. The pomalidomide moiety of the PROTAC engages with the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] Simultaneously, the other end of the PROTAC binds to the POI. This dual binding event results in the formation of a ternary complex (POI-PROTAC-CRBN).[3] The induced proximity within this complex allows for the efficient transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[4]

Mechanism of action of a pomalidomide-based PROTAC.

Design and Synthesis of Pomalidomide-Based PROTACs

The modular nature of PROTACs allows for systematic optimization of their components: the POI ligand, the E3 ligase ligand (pomalidomide), and the linker.

Pomalidomide as the E3 Ligase Ligand

Pomalidomide is a second-generation immunomodulatory drug (IMiD) with high cellular stability.[5] Its 4-amino group provides a convenient attachment point for the linker, directing it away from the CRBN binding interface and allowing for flexibility in PROTAC design.[6]

The Linker: More Than Just a Spacer

The linker plays a critical role in PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex.[7]

-

Composition: Polyethylene glycol (PEG) linkers are commonly used to improve solubility and permeability, while alkyl chains offer synthetic simplicity.[7]

-

Length: The linker length is a critical parameter that must be optimized for each target. A linker that is too short can cause steric hindrance, while a linker that is too long can lead to an entropically unfavorable ternary complex.[7]

-

Attachment Point: Studies have shown that the point of attachment on the pomalidomide core can impact PROTAC activity, with C5-substitution sometimes leading to higher degradation activity compared to C4-substitution.[7]

Synthetic Strategies

A common and efficient method for synthesizing pomalidomide-based PROTACs involves the use of "click chemistry."[2] This often utilizes a pomalidomide derivative functionalized with an azide group, such as Pomalidomide-C5-azide, which can be readily conjugated to a POI ligand modified with a terminal alkyne.[2][7]

General synthetic workflow for pomalidomide-based PROTACs.

Experimental Protocols

Synthesis of Pomalidomide-C5-azide

This protocol describes a representative synthesis of a pomalidomide derivative with a C5 linker terminating in an azide.

1. Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione:

-

Materials: Pomalidomide, 1,5-dibromopentane, potassium carbonate, dimethylformamide (DMF), water, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[1]

-

Stir the reaction mixture at 60 °C for 12 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[1]

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to afford the desired product.[1]

-

2. Synthesis of Pomalidomide-C5-azide:

-

Materials: N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, sodium azide, DMF, water, DCM.

-

Procedure:

-

To a solution of the bromo-intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).[1]

-

Stir the reaction mixture at 60 °C for 6 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[1]

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.[1]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

-

PROTAC Synthesis via Click Chemistry

-

Materials: Alkyne-modified POI ligand, pomalidomide-C5-azide, copper(II) sulfate pentahydrate, sodium ascorbate, suitable solvent (e.g., t-BuOH/water or DMF).

-

Procedure:

-

In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent system.[2]

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq).[2]

-

Stir the reaction mixture at room temperature for 4-12 hours.[2]

-

Monitor the reaction by LC-MS.[2]

-

Upon completion, purify the PROTAC using appropriate chromatographic techniques.

-

Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[2]

-

In Vitro Biological Evaluation

A series of in vitro assays are essential to characterize the biological activity of newly synthesized pomalidomide-based PROTACs.

Workflow for in vitro biological evaluation of PROTACs.

1. Cell Viability (MTT) Assay:

-

Purpose: To determine the cytotoxic effects of the PROTAC.

-

Procedure:

-

Seed human cancer cell lines in 96-well plates at a density of 3–8 × 10³ cells per well.[5]

-

Incubate at 37 °C in a 5% CO₂ incubator for 12 hours.[5]

-

Treat cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the IC₅₀ value, the concentration of the PROTAC that inhibits cell growth by 50%.[5]

-

2. Target Protein Degradation (Western Blot) Assay:

-

Purpose: To confirm and quantify the degradation of the target protein.

-

Procedure:

-

Plate cells of interest at an appropriate density and allow them to adhere overnight.[2]

-

Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours), including a vehicle control (e.g., DMSO).[2]

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3]

-

3. Target Engagement/Kinase Inhibition (HTRF) Assay:

-

Purpose: To measure the binding affinity of the PROTAC to its target or its inhibitory effect on target activity (for enzymes).

-

Procedure:

-

This assay is typically performed in a 384-well plate format.

-

The specific components will vary depending on the target, but generally include the target protein, a tracer (fluorescently labeled ligand), and antibodies for detection.

-

Add serial dilutions of the PROTAC.[2]

-

After an incubation period, measure the TR-FRET signal.[2]

-

Plot the signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

-

Quantitative Data Summary

The following tables summarize representative quantitative data for various pomalidomide-based PROTACs.

Table 1: In Vitro Cytotoxicity of EGFR-Targeting Pomalidomide-Based PROTACs [5]

| Compound | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 15 | 4.31 ± 0.11 | 4.13 ± 0.17 | 4.05 ± 0.14 | 5.17 ± 0.21 |

| 16 | 3.92 ± 0.09 | 3.02 ± 0.12 | 3.32 ± 0.13 | 2.11 ± 0.08 |

| 17 | 6.13 ± 0.25 | 5.24 ± 0.21 | 6.81 ± 0.27 | 7.32 ± 0.31 |

| 18 | 8.16 ± 0.33 | 7.15 ± 0.29 | 8.24 ± 0.33 | 9.06 ± 0.36 |

| 19 | 10.12 ± 0.41 | 9.87 ± 0.39 | 11.03 ± 0.44 | 12.14 ± 0.49 |

| 20 | 7.65 ± 0.31 | 6.84 ± 0.27 | 7.92 ± 0.32 | 8.53 ± 0.34 |

| 21 | 9.24 ± 0.37 | 8.53 ± 0.34 | 9.87 ± 0.39 | 10.92 ± 0.44 |

| Erlotinib | 21.76 ± 1.05 | 13.11 ± 0.63 | 16.73 ± 0.81 | 15.15 ± 0.73 |

| Doxorubicin | 5.12 ± 0.20 | 4.87 ± 0.19 | 5.24 ± 0.21 | 6.03 ± 0.24 |

Table 2: EGFR Kinase Inhibitory Activity of Pomalidomide-Based PROTACs [5]

| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) |

| 15 | 0.22 ± 0.03 | 5.14 ± 0.21 |

| 16 | 0.10 ± 0.01 | 4.02 ± 0.16 |

| 17 | 0.19 ± 0.02 | 6.18 ± 0.25 |

| 18 | 0.65 ± 0.08 | > 10 |

| 19 | 3.02 ± 0.12 | > 10 |

| 20 | 0.77 ± 0.09 | > 10 |

| 21 | 2.27 ± 0.11 | > 10 |

| Erlotinib | 0.32 ± 0.05 | 0.98 ± 0.04 |

Table 3: Degradation Efficiency of Pomalidomide-Based PROTACs

| PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Compound 16 | EGFR | A549 | Not Reported | 96 | [5][8] |

| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [9] |

| KP-14 | KRAS G12C | NCI-H358 | ~1250 | Not Reported | [10] |

In Vivo Evaluation

Promising PROTAC candidates are advanced to in vivo studies to assess their efficacy and safety in a living organism. Xenograft mouse models are commonly used for this purpose.

Xenograft Mouse Model Protocol

-

Materials: Immunocompromised mice (e.g., nude or NSG), cancer cell line for xenograft, Matrigel (optional), PROTAC formulation in a suitable vehicle, vehicle control, calipers.

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.[3]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[3]

-

PROTAC Administration: Administer the PROTAC formulation to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.[3]

-

Monitoring: Regularly monitor tumor volume (measured with calipers), body weight, and the overall health of the mice.[3]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[3]

-

Data Analysis: Analyze tumor growth inhibition, changes in body weight, and any signs of toxicity.[3]

-

Conclusion and Future Directions

Pomalidomide-based PROTACs have emerged as a powerful and versatile platform for targeted protein degradation. The modularity of their design allows for the rapid development and optimization of degraders for a wide range of therapeutic targets. While significant progress has been made, challenges remain, including optimizing oral bioavailability, understanding and mitigating off-target effects, and overcoming potential resistance mechanisms. Continued innovation in linker technology, the exploration of novel E3 ligase ligands, and a deeper understanding of the biology of the ubiquitin-proteasome system will undoubtedly fuel the development of the next generation of pomalidomide-based PROTACs with enhanced therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomide-PEG4-C-COOH: A Versatile Chemical Biology Tool for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-PEG4-C-COOH has emerged as a pivotal chemical biology tool, primarily serving as a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule consists of the high-affinity E3 ubiquitin ligase ligand, pomalidomide, connected to a flexible four-unit polyethylene glycol (PEG4) linker that is terminated with a carboxylic acid functional group. This terminal carboxylic acid allows for straightforward covalent conjugation to a ligand targeting a specific protein of interest, thereby enabling the creation of novel PROTACs. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental applications of this compound, complete with detailed experimental protocols and a summary of relevant quantitative data to facilitate its effective use in targeted protein degradation studies.

Introduction

Targeted protein degradation (TPD) has revolutionized modern drug discovery by offering a novel therapeutic modality that eliminates pathogenic proteins rather than merely inhibiting their function.[1] PROTACs are at the forefront of this technology, acting as molecular bridges that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The modular nature of PROTACs, comprising a target-binding ligand, an E3 ligase ligand, and a connecting linker, allows for rational design and optimization.

Pomalidomide, a derivative of thalidomide, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Its incorporation into PROTACs has proven highly effective in hijacking the CRBN E3 ligase complex to induce the degradation of a wide array of target proteins.[1] this compound is a commercially available and widely used reagent that simplifies the synthesis of pomalidomide-based PROTACs. The PEG4 linker provides sufficient length and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN, a critical step for efficient protein degradation.[4] The terminal carboxylic acid serves as a versatile chemical handle for conjugation to various target protein ligands, typically those possessing a primary or secondary amine, through stable amide bond formation.[5][6]

Mechanism of Action

The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC orchestrates a series of intracellular events culminating in the degradation of the protein of interest (POI).

The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The bifunctional PROTAC simultaneously binds to the POI and the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

-

Catalytic Cycle: The PROTAC is then released and can engage another POI and E3 ligase molecule, enabling a catalytic cycle of protein degradation.

Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes quantitative data for several pomalidomide-based PROTACs targeting different proteins. While not all examples explicitly use a PEG4 linker, they utilize similar PEG or alkyl linkers, providing a valuable reference for the expected potency of PROTACs constructed with this compound.

| Target Protein | PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| EGFR | Compound 16 | Alkyl | 32.9 | 96 | A549[6] |

| HDAC8 | ZQ-23 | PEG | 147 | 93 | Jurkat[3] |

| BRD4 | ARV-825 | PEG | <1 | >95 | RS4;11[4] |

| BRD4 | Compound 21 | Alkyl | Not Reported | >75 at 1µM | THP-1[7][8] |

| EGFRL858R+T790M | SIAIS125 | PEG | 30-50 | Not Reported | H1975 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its protein degradation activity.

Synthesis of a Pomalidomide-Based PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1-1.2 equivalents) in anhydrous DMF.

-

Addition of Coupling Reagents:

-

Method A (HATU): Add HATU (1.2-1.5 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Method B (EDC/NHS): Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the reaction mixture.

-

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

-

Characterization: Confirm the structure and purity of the synthesized PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Western Blot Analysis of Protein Degradation

This protocol is used to quantify the extent of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Cell Viability Assay

This protocol assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

-

Cancer cell line

-

Synthesized PROTAC

-

MTT reagent or CellTiter-Glo® reagent

-

96-well plates

-

Plate reader

Procedure (MTT Assay):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a powerful and versatile tool for the development of PROTACs. Its high-affinity CRBN ligand, flexible PEG linker, and convenient carboxylic acid handle for conjugation make it an ideal starting point for the synthesis of novel protein degraders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new pomalidomide-based PROTACs for a wide range of biological targets, thereby accelerating the discovery of new therapeutics based on targeted protein degradation.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]